molecular formula C5H4BrN B030812 3-Bromopyridine CAS No. 626-55-1

3-Bromopyridine

Cat. No. B030812
CAS RN: 626-55-1
M. Wt: 158 g/mol
InChI Key: NYPYPOZNGOXYSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromopyridine and its derivatives involves multiple methodologies, including the α-bromination of carbonyl compounds using 2-aminopyridine and CBrCl3 as a shuttle for bromine transfer, yielding disubstituted 3-phenylimidazo[1,2-a]pyridines with high efficiency (Roslan et al., 2016). Another method involves palladium-catalyzed amination of 2-bromo-5-fluoropyridine, demonstrating the versatility of bromopyridine derivatives in creating complex molecules (Pauton et al., 2019).

Molecular Structure Analysis

3-Bromopyridine's molecular structure is defined by the interaction of the bromine atom with the nitrogen-containing pyridine ring. This configuration allows for unique electronic effects and reactivity patterns, facilitating its use in various chemical transformations. The solid-state structure reveals short intermolecular Br...N contacts, indicating the potential for interesting supramolecular interactions (Sharif et al., 2019).

Chemical Reactions and Properties

3-Bromopyridine participates in diverse chemical reactions, including cross-coupling, where it can be used to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under various conditions, demonstrating its versatility as a reagent (Liu et al., 2019). Its halogen-rich nature also makes it a valuable intermediate for the synthesis of pentasubstituted pyridines, showcasing its utility in medicinal chemistry (Wu et al., 2022).

Physical Properties Analysis

The physical properties of 3-Bromopyridine, such as boiling point, melting point, and solubility, are influenced by the bromine atom's presence. These properties are crucial for its handling and application in various chemical processes.

Chemical Properties Analysis

The chemical properties of 3-Bromopyridine, including its reactivity with nucleophiles, electrophiles, and its participation in various organic reactions, highlight its importance in synthetic organic chemistry. Its ability to undergo halogen dance reactions, as demonstrated in the synthesis of unique halopyridine isomers, further underscores its utility in complex molecule construction (Awwadi et al., 2006).

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromopyridine serves as a critical starting material in various synthetic processes. For instance, it is used in the preparation of 3-pyridylboronic acid through lithium-halogen exchange and "in situ quench" techniques, demonstrating a high yield and applicability to other aryl halides (Li et al., 2002). This compound also plays a role in the cyanation of heteroaromatic halides, where its reaction with Ni(PPh3)n in various solvent systems yields corresponding nitriles (Sakakibara et al., 1993).

Molecular Structure and Vibrational Studies

3-Bromopyridine derivatives, like 3-amino-2-bromopyridine, have been the subject of experimental and theoretical studies focusing on molecular structure and vibrational spectra. These studies employ techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, contributing valuable insights into the compound's chemical behavior (Kandasamy & Velraj, 2012).

Applications in Directed Deprotonation-Transmetalation

The compound is pivotal in regioselective C-4 deprotonation processes followed by Li/Zn transmetalation and Pd-mediated coupling, providing a pathway to 4-substituted and 3,4-disubstituted pyridines (Karig et al., 2001). Such methodologies are essential for creating structurally diverse pyridine derivatives.

Cross-Coupling in Synthesis

3-Bromopyridine derivatives are also utilized in cross-coupling reactions. For instance, 4-bromopyridines undergo fluoride-promoted, Pd-catalyzed cross-coupling with aryltrialkoxysilanes, a process significant in synthesizing antitumor antibiotics like streptonigrin and lavendamycin (Mcelroy & DeShong, 2003).

Role in Electrocatalytic Processes

In the field of electrochemistry, 3-bromopyridine derivatives like 2-amino-5-bromopyridine have been investigated for their ability to undergo electrocatalytic reactions with CO2, yielding valuable compounds like 6-aminonicotinic acid (Feng et al., 2010).

Safety And Hazards

3-Bromopyridine is considered hazardous. It is flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-bromopyridine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPYPOZNGOXYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060819
Record name 3-Bromopyridine
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Molecular Weight

158.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Needles; [Hawley] Colorless liquid; [MSDSonline]
Record name Pyridine, 3-bromo-
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Flash Point

51 °C
Record name 3-Bromopyridine
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Vapor Pressure

1.75 [mmHg]
Record name 3-Bromopyridine
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Product Name

3-Bromopyridine

CAS RN

626-55-1
Record name 3-Bromopyridine
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Synthesis routes and methods I

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
MorDalPhos Pd G3 40
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
BINAP Pd G3 30
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromopyridine
Reactant of Route 2
3-Bromopyridine
Reactant of Route 3
3-Bromopyridine
Reactant of Route 4
3-Bromopyridine
Reactant of Route 5
3-Bromopyridine
Reactant of Route 6
3-Bromopyridine

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